molecular formula C32H39NO4 B600807 meta-Fexofenadine CAS No. 479035-75-1

meta-Fexofenadine

Numéro de catalogue B600807
Numéro CAS: 479035-75-1
Poids moléculaire: 501.67
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Meta-Fexofenadine, also known as meta-MDL-16455, is an isomer of Fexofenadine . Fexofenadine, sold under the brand name Allegra among others, is an antihistamine pharmaceutical drug used in the treatment of allergy symptoms, such as hay fever and urticaria . It is a selective peripheral H1 blocker .


Molecular Structure Analysis

The meta-Fexofenadine molecule contains a total of 79 bond(s). There are 40 non-H bond(s), 19 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 3 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .


Physical And Chemical Properties Analysis

The phase transformation of Fexofenadine Hydrochloride (FXD) was studied and quantified with XRD and thermal analysis . When FXD was mixed with water, it rapidly converted to Form II, while the conversion is retarded when FXD is formulated with excipients .

Applications De Recherche Scientifique

Quality Control in Drug Manufacturing

Meta-Fexofenadine plays a crucial role in the quality control of drug products. During the manufacturing process, the presence of different polymorphic forms of active pharmaceutical ingredients (APIs) like Fexofenadine can significantly affect the performance of the final product. Research has shown that controlling the phase transformation of Fexofenadine Hydrochloride during wet granulation is vital. The water content is a key factor in the polymorphic conversion, impacting the drug’s quality and performance .

Chromatographic Analysis

Meta-Fexofenadine is used in the development of chromatographic methods for determining the presence of Fexofenadine Hydrochloride and its related impurities in pharmaceutical tablets. Stability-indicating chromatographic methods are crucial for ensuring the safety and efficacy of the drug in its dosage form .

Stability Studies

Stability studies of Fexofenadine Hydrochloride involve subjecting the drug to various stress conditions such as oxidation, hydrolysis, photolysis, and heat. These studies help in understanding the degradation pathways and developing appropriate storage and handling protocols for the drug .

Safety Profiling

Meta-analysis of the antihistamine effects and safety profiles of Fexofenadine has indicated that it has better safety profiles compared to other second-generation antihistamines. This kind of research is fundamental for the clinical application of the drug, ensuring that it is both effective and safe for patients .

Granule Characterization

Research into the phase transition of Fexofenadine Hydrochloride during wet granulation has shown that the dissolved drug can act as a binder, improving the properties of granules such as density and flowability. However, excessive water can lead to incomplete release during dissolution, highlighting the importance of controlling the phase transition and water amount added during the process .

Mécanisme D'action

Target of Action

Meta-Fexofenadine, also known as Fexofenadine, is a selective antagonist for the H1 receptor . The H1 receptor is primarily found on smooth muscle, endothelial cells, and in the central nervous system . It plays a crucial role in mediating allergic reactions .

Mode of Action

Meta-Fexofenadine works by selectively antagonizing the H1 receptors on the surface of cells in different organ systems . By blocking these receptors, it prevents the activation of the H1 receptors by histamine, thereby preventing the symptoms associated with allergies from occurring .

Biochemical Pathways

The primary biochemical pathway affected by Meta-Fexofenadine is the histamine pathway. Histamine, when bound to the H1 receptors, triggers allergic reactions. Meta-Fexofenadine, by blocking these receptors, prevents histamine from exerting its effect, thus mitigating allergic symptoms .

Pharmacokinetics

Meta-Fexofenadine is rapidly absorbed, with peak plasma concentrations achieved one hour after oral administration . It is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism . The absolute oral bioavailability of Meta-Fexofenadine is 0.35 .

Result of Action

The molecular and cellular effects of Meta-Fexofenadine’s action result in the alleviation of allergic symptoms. By blocking the H1 receptors, Meta-Fexofenadine prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, runny nose, itchy eyes or skin, and general body fatigue .

Action Environment

Environmental factors, particularly air pollution, can influence the action, efficacy, and stability of Meta-Fexofenadine. For instance, exposure to air pollutants and climate change are contributing factors to increasing prevalence and allergic rhinitis symptom exacerbation . Meta-fexofenadine has been shown effective in relieving pollen-induced air pollution-aggravated allergic rhinitis symptoms .

Orientations Futures

In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available . This could potentially include improved versions of Fexofenadine.

Propriétés

IUPAC Name

2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHUKJMCYGRCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744093
Record name 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

meta-Fexofenadine

CAS RN

479035-75-1
Record name 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.